Thymosin Beta 4

Descripción general

Descripción

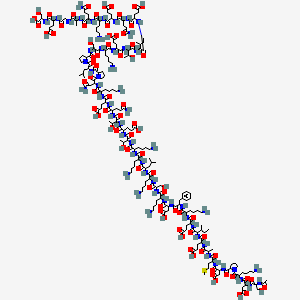

Thymosin Beta 4 is a multifunctional peptide that plays a pivotal role in various physiological and pathological processes in the body. It was initially extracted from the calf thymus and is now known to be widely distributed in various tissues, including the thymus, spleen, and peritoneal macrophages. This compound is highly expressed in the brain, liver, kidney, testis, myocardium, platelets, and leukocytes . This peptide comprises 43 amino acids and is involved in processes such as angiogenesis, cell proliferation, and inhibition of apoptosis and inflammation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thymosin Beta 4 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids, which are added one by one to the resin-bound peptide chain. The protecting groups are then removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In industrial settings, this compound can be produced using recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast. The peptide is then expressed, purified, and refolded to obtain the active form .

Análisis De Reacciones Químicas

Types of Reactions: Thymosin Beta 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Substitution reactions involve the replacement of specific amino acids in the peptide chain.

Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as modified peptides with altered amino acid sequences .

Aplicaciones Científicas De Investigación

Tissue Regeneration and Wound Healing

Mechanisms of Action:

Tβ4 promotes tissue regeneration through several mechanisms:

- Cell Migration: Enhances the migration of fibroblasts and endothelial cells to injury sites.

- Angiogenesis: Stimulates the formation of new blood vessels, crucial for supplying nutrients to healing tissues.

- Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines, facilitating a more favorable healing environment .

Case Studies:

- A study involving rats demonstrated that systemic Tβ4 treatment significantly improved skin wound healing by promoting angiogenesis and reducing scar formation. The experimental group treated with Tβ4 showed a marked increase in blood vessel density compared to the control group .

- Clinical trials have indicated that Tβ4 can accelerate healing in diabetic ulcers and burns, showcasing its potential as an adjunct therapy alongside conventional treatments .

Cardiovascular Applications

Role in Cardiac Repair:

Tβ4 has been studied for its effects on cardiac tissue following ischemic events such as myocardial infarction. Its applications include:

- Reduction of Myocardial Injury: Tβ4 administration has been linked to decreased cardiomyocyte apoptosis and improved cardiac function post-infarction .

- Angiogenesis in Heart Tissue: It promotes angiogenesis, thereby improving blood flow to damaged areas of the heart .

Data Table: Effects of Tβ4 on Cardiac Health

| Study | Model | Findings |

|---|---|---|

| Animal (Myocardial Infarction) | Reduced infarct size and improved cardiac function | |

| Human Trials | Elevated Tβ4 levels correlated with better outcomes post-stem cell infusion |

Cancer Research

Implications in Tumor Biology:

Tβ4 is implicated in cancer progression, particularly in metastasis and angiogenesis:

- Tumor Cell Migration: Elevated levels of Tβ4 have been associated with increased migratory capabilities of cancer cells, suggesting its role as a promoter of metastasis .

- Angiogenic Potential: Tβ4 induces vascular endothelial growth factor (VEGF) expression, facilitating tumor vascularization .

Case Studies:

- Research has shown that Tβ4 overexpression in murine models led to a significant increase in metastatic lung nodules following intravenous injection of tumor cells, highlighting its role in promoting metastasis .

Fibrosis Treatment

Mechanisms Against Fibrosis:

Tβ4 has shown promise in treating various forms of fibrosis, including liver and renal fibrosis:

- Reduction of Fibrotic Markers: Studies indicate that Tβ4 can decrease the expression of fibrotic markers and promote tissue remodeling by modulating cytokine profiles .

Data Table: Effects of Tβ4 on Fibrosis

| Study | Condition | Findings |

|---|---|---|

| Liver Fibrosis | Decreased collagen deposition and improved liver function | |

| Renal Fibrosis | Reduced glomerular injury and inflammation |

Ophthalmic Applications

Use in Eye Disorders:

Tβ4 is being explored for its potential to treat ocular conditions such as corneal injuries and xerophthalmia:

- Corneal Healing: Tβ4 promotes epithelial cell migration and reduces inflammation, which are critical for corneal repair after injury .

Case Studies:

Mecanismo De Acción

Thymosin Beta 4 exerts its effects through several mechanisms:

Actin Polymerization: this compound binds to actin monomers, facilitating their polymerization into filaments.

Angiogenesis: this compound promotes the formation of new blood vessels by upregulating vascular endothelial growth factor (VEGF) expression.

Anti-inflammatory and Antifibrotic Effects: The first four amino acids of this compound regulate its anti-inflammatory and antifibrotic effects.

Cell Migration and Wound Healing: this compound enhances cell migration and wound healing by regulating actin dynamics and promoting the transition of G-actin monomers into F-actin structures.

Comparación Con Compuestos Similares

Thymosin Beta 4 belongs to the thymosin family, which includes other peptides such as Thymosin Beta 10 and Thymosin Beta 15. These peptides share similar functions but differ in their amino acid sequences and specific biological activities .

Thymosin Beta 10: This peptide is involved in cell proliferation and differentiation, similar to this compound, but has distinct roles in tumor metastasis and neurodegeneration.

Thymosin Beta 15: Thymosin Beta 15 is less abundant than this compound and has unique functions in regulating the immune response and cell signaling.

This compound is unique due to its high abundance and wide range of biological activities, making it a valuable peptide for research and therapeutic applications .

Actividad Biológica

Thymosin Beta 4 (Tβ4) is a 43-amino acid peptide that plays a crucial role in various biological processes, including tissue repair, inflammation modulation, and cell migration. This article explores the biological activity of Tβ4, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Tβ4 is primarily recognized for its actin-sequestering properties, which are essential for cellular functions such as motility and shape maintenance. The peptide contains several active sites that contribute to its diverse biological activities:

- Amino-terminal site (Ac-SDKP) : Blocks inflammation and reduces fibrosis.

- Central actin-binding domain (LKKTETQ) : Promotes angiogenesis, wound healing, and cell migration.

- Additional sites : Induce gene expression related to tissue repair and inflammation modulation .

Biological Activities

Tβ4 exerts multiple biological effects:

- Anti-inflammatory Effects : Tβ4 inhibits apoptosis and promotes cell survival by blocking inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines in various models .

- Angiogenesis Promotion : The peptide enhances angiogenesis by promoting endothelial cell migration and proliferation, which is vital for tissue repair and regeneration .

- Wound Healing : Tβ4 accelerates wound healing processes by facilitating cell migration and proliferation at injury sites .

- Cell Migration : It plays a significant role in cell migration, which is crucial in processes like embryogenesis and tissue regeneration .

Therapeutic Applications

Tβ4 has been investigated for its therapeutic potential in several conditions:

Case Studies

- Cardiac Regeneration : In a study involving myocardial ischemia-reperfusion injury, Tβ4 administration was associated with improved cardiac function and reduced myocardial damage. The mechanism involved the activation of the Notch signaling pathway, which is critical for cardiac repair processes .

- Wound Healing in Humans : A clinical trial reported that topical application of Tβ4 significantly improved healing rates of venous ulcers compared to standard care, highlighting its potential as a therapeutic agent for chronic wounds .

- Corneal Healing : In patients with corneal abrasions, Tβ4 eye drops were found to enhance epithelial healing rates significantly compared to placebo, demonstrating its efficacy in ocular surface repair .

Propiedades

IUPAC Name |

4-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPMCIBIHRSCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C212H350N56O78S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4963 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.